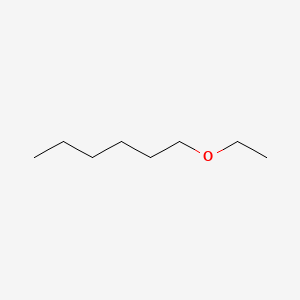

1-Ethoxyhexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxyhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-6-7-8-9-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHQLEQLZPJIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871145 | |

| Record name | 1-Ethoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5756-43-4, 70879-83-3 | |

| Record name | Hexane, 1-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005756434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C6-10, ethoxylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070879833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C6-10, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C6-10, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Ethoxyhexane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 1-ethoxyhexane, providing a thorough examination of their mechanisms, experimental protocols, and comparative data. This document is intended to serve as a core resource for researchers and professionals in drug development and other scientific fields requiring a comprehensive understanding of this compound synthesis.

Introduction

This compound, an ether with the chemical formula C₈H₁₈O, is a valuable compound in various chemical applications. Its synthesis is primarily achieved through several key methods, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact. This guide will focus on the most prevalent and effective synthesis pathways: the Williamson ether synthesis, direct acid-catalyzed etherification, and alkoxylation.

Synthesis Pathways and Mechanisms

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including this compound. The reaction proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism.[1][2] This involves the reaction of an alkoxide ion with a primary alkyl halide.[3]

Mechanism:

The synthesis of this compound via the Williamson method can be approached in two ways: by reacting sodium hexoxide with an ethyl halide or by reacting sodium ethoxide with a hexyl halide. The latter is generally preferred to minimize the competing elimination reaction (E2), as primary halides are less sterically hindered and thus more amenable to the S\textsubscript{N}2 pathway.[2]

The mechanism involves two principal steps:

-

Deprotonation: A strong base, such as sodium metal or sodium hydride, is used to deprotonate 1-hexanol, forming the sodium hexoxide nucleophile.[2]

-

Nucleophilic Attack: The resulting hexoxide ion then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide), displacing the halide ion and forming the ether linkage.[2][4]

A significant side reaction in the Williamson synthesis is the E2 elimination, which becomes more prevalent with sterically hindered alkyl halides.[2]

Logical Relationship: Williamson Ether Synthesis of this compound

Caption: Williamson Ether Synthesis of this compound.

Direct Acid-Catalyzed Etherification

Direct acid-catalyzed etherification involves the dehydration of two alcohol molecules to form an ether. In the case of this compound, this would involve the reaction of 1-hexanol and ethanol in the presence of an acid catalyst. This method is often used for the synthesis of symmetrical ethers from a single alcohol. For unsymmetrical ethers like this compound, a mixture of products (this compound, dihexyl ether, and diethyl ether) is typically formed, necessitating careful control of reaction conditions and efficient purification.

Various acidic resins and zeolites have been shown to be effective catalysts for the liquid-phase etherification of alcohols like 1-hexanol.[5]

Mechanism:

-

Protonation of an Alcohol: An alcohol molecule is protonated by the acid catalyst to form a good leaving group (water).

-

Nucleophilic Attack: A second alcohol molecule acts as a nucleophile, attacking the protonated alcohol and displacing water in an S\textsubscript{N}2 reaction.

-

Deprotonation: The resulting protonated ether is deprotonated to yield the final ether product.

Alkoxylation

Alkoxylation is another method for synthesizing ethers, which for this compound would involve the reaction of 1-hexanol with ethylene oxide. This reaction is typically catalyzed and results in the formation of an ethoxy group on the hexanol chain.

Experimental Protocols

Williamson Ether Synthesis of this compound

Materials:

-

1-Hexanol (absolute)

-

Sodium metal

-

Ethyl iodide or ethyl bromide

-

Anhydrous diethyl ether (as solvent, optional)

Procedure: [4]

-

An alkoxide solution is prepared by reacting 0.25 gram-equivalent of metallic sodium with 1.2 moles of absolute n-hexyl alcohol in a three-necked flask equipped with a stirrer and a reflux condenser.[4]

-

To the resulting alkoxide, 0.2 mole of ethyl iodide (or ethyl bromide) is added.[4]

-

The mixture is heated under reflux with constant stirring for 5 hours, ensuring the exclusion of moisture.[4]

-

The reaction product is then distilled directly from the reaction mixture with stirring until the boiling point of 1-hexanol (156 °C) is reached.[4]

-

The distillate, containing both this compound and unreacted 1-hexanol, is collected and subjected to fractional distillation using a 30-cm Vigreux column.[4]

-

Fractions are collected, and their refractive indices are measured to identify the fractions containing the desired ether.[4]

-

The fractions consisting mainly of this compound are combined and repeatedly distilled over 5% sodium until the refractive index is constant, indicating a pure product.[4]

Experimental Workflow: Williamson Synthesis

Caption: Experimental workflow for Williamson synthesis.

Phase-Transfer Catalysis (A Greener Approach)

Phase-transfer catalysis (PTC) offers a more environmentally friendly alternative to the classical Williamson synthesis by allowing the reaction to proceed under milder conditions and without the need for anhydrous solvents.[3][6] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from an aqueous phase to an organic phase where it can react with the alkyl halide.[3]

Data Presentation

Reaction Conditions and Yields

| Synthesis Method | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Williamson Ether Synthesis | 1-Hexanol, Ethyl Iodide | Sodium | None (neat) | Reflux (approx. 142) | 5 | 80 | [4] |

| Phase-Transfer Catalysis | 1-Butanol, Benzyl Chloride | Tetrabutylammonium hydrogen sulfate | Water/Organic | Not specified | Not specified | Not specified | [3] |

| Direct Etherification | 1-Hexanol, Ethanol | Acidic Resins (e.g., Amberlyst 70) | None (neat) | 150-190 | Varies | Not specified for this compound | [5] |

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | [7] |

| Molecular Weight | 130.23 g/mol | [7] |

| Boiling Point | 142 °C | [4] |

| Refractive Index (n²⁰/D) | 1.4008 | [4] |

| ¹H NMR (CDCl₃, ppm) | ||

| ~3.38 (t) | -O-CH₂ -CH₂- | |

| ~1.53 (quintet) | -O-CH₂-CH₂ - | |

| ~1.30 (m) | -(CH₂)₃- | |

| ~1.18 (t) | -O-CH₂-CH₃ | |

| ~0.89 (t) | -CH₂-CH₃ | |

| ¹³C NMR (CDCl₃, ppm) | ||

| ~70.8 | -O-CH₂ -CH₂- | |

| ~66.1 | -O-CH₂ -CH₃ | |

| ~31.8 | -CH₂- | |

| ~29.5 | -CH₂- | |

| ~25.9 | -CH₂- | |

| ~22.7 | -CH₂- | |

| ~15.2 | -O-CH₂-CH₃ | |

| ~14.1 | -CH₂-CH₃ | |

| Mass Spectrometry (m/z) | ||

| 130 (M+) | Molecular Ion | [7] |

| 101 | [M - C₂H₅]⁺ | |

| 87 | [M - C₃H₇]⁺ | |

| 73 | [M - C₄H₉]⁺ | |

| 59 | [CH₃CH₂CH=OH]⁺ | |

| IR Spectroscopy (cm⁻¹) | ||

| ~2950-2850 | C-H stretch (alkane) | |

| ~1115 | C-O stretch (ether) |

Note: NMR peak assignments are predicted based on typical chemical shifts for similar structures and may require experimental verification for precise assignment.

Purification

The primary method for purifying this compound from the reaction mixture is fractional distillation .[3][4] This technique is effective for separating liquids with close boiling points, such as the desired product from unreacted 1-hexanol.[3] The efficiency of the separation is enhanced by using a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles.[3] The purity of the collected fractions can be monitored by measuring their refractive indices.[4]

Logical Relationship: Purification by Fractional Distillation

Caption: Purification of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the Williamson ether synthesis being a robust and well-documented method. For applications where greener processes are a priority, phase-transfer catalysis presents a compelling alternative. The choice of synthesis route will ultimately depend on the specific requirements of the researcher or organization, considering factors such as desired yield, available resources, and environmental considerations. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and purification of this compound.

References

- 1. Green chemistry metrics - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Purification [chem.rochester.edu]

- 4. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Williamson Ether Synthesis of 1-Ethoxyhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 1-ethoxyhexane. It includes detailed experimental protocols, key data presented in a structured format, and a discussion of reaction optimization and troubleshooting.

Introduction to the Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide ion on a primary alkyl halide or other substrate with a good leaving group.[1][2] The general scheme for the synthesis of this compound involves the deprotonation of 1-hexanol to form the hexoxide anion, which then reacts with an ethyl halide.

Synthesis of this compound: Reaction Pathway

The synthesis of this compound via the Williamson ether synthesis is a two-step process. First, 1-hexanol is deprotonated by a strong base, typically sodium hydride (NaH) or sodium metal (Na), to form the sodium hexoxide intermediate. Subsequently, this alkoxide reacts with an ethyl halide (e.g., ethyl bromide or ethyl iodide) in a nucleophilic substitution reaction to yield this compound.

Figure 1. Reaction pathway for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of this compound.

Materials and Reagents:

-

1-Hexanol (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil) or Sodium metal

-

Ethyl bromide or Ethyl iodide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Alkoxide Formation:

-

Under an inert atmosphere, place anhydrous 1-hexanol (1.0 eq) in a dry round-bottom flask equipped with a magnetic stirrer.

-

Add anhydrous solvent (e.g., THF).

-

Slowly add sodium hydride (1.1 eq) portion-wise at 0 °C. Alternatively, small, freshly cut pieces of sodium metal can be used.

-

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases (if using NaH) or the sodium is completely consumed. This indicates the formation of the sodium hexoxide.

-

-

Ether Synthesis:

-

Cool the freshly prepared sodium hexoxide solution to 0 °C.

-

Add ethyl bromide or ethyl iodide (1.1 eq) dropwise via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After cooling to room temperature, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation to obtain the pure product.

-

Safety Precautions:

-

Sodium hydride and sodium metal are highly reactive and flammable. Handle with extreme care under an inert atmosphere.

-

Ethyl bromide and ethyl iodide are alkylating agents and should be handled in a well-ventilated fume hood.

-

Anhydrous solvents are required for this reaction.

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | |

| Molecular Weight | 130.23 g/mol | |

| Boiling Point | 142-143 °C | |

| Density | 0.789 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.407 |

Spectroscopic Data for this compound

| Technique | Characteristic Peaks / Signals |

| ¹H NMR | * ~3.4 ppm (t, 2H): -O-CH₂ -CH₂- (ethoxy group) * ~3.3 ppm (t, 2H): -O-CH₂ -CH₂- (hexyl group) * ~1.5 ppm (m, 2H): -O-CH₂-CH₂ - * ~1.3 ppm (m, 6H): -(CH₂)₃-CH₃ * ~1.2 ppm (t, 3H): -O-CH₂-CH₃ * ~0.9 ppm (t, 3H): -CH₂-CH₃ |

| ¹³C NMR | * ~71 ppm: -O-C H₂- (hexyl group) * ~66 ppm: -O-C H₂- (ethoxy group) * ~32, 29, 26, 23 ppm: Hexyl chain carbons * ~15 ppm: -O-CH₂-C H₃ * ~14 ppm: -CH₂-C H₃ |

| FTIR (cm⁻¹) | * ~2950-2850: C-H stretching (alkane) * ~1465: C-H bending (alkane) * ~1115: C-O-C stretching (ether) |

| Mass Spec (m/z) | * 130 (M+): Molecular ion * 101: [M - C₂H₅]⁺ * 87: [M - C₃H₇]⁺ * 73: [M - C₄H₉]⁺ * 57: [M - C₅H₁₁]⁺ * 45: [C₂H₅O]⁺ |

Reaction Optimization and Troubleshooting

The yield and purity of this compound can be influenced by several factors. The following table summarizes key parameters and their potential impact.

| Parameter | Variation | Effect on Reaction | Recommendations |

| Base | NaH, Na, KOtBu | Stronger, non-nucleophilic bases favor alkoxide formation. | NaH is generally preferred for its clean reaction. |

| Solvent | THF, DMF, DMSO | Polar aprotic solvents accelerate SN2 reactions. | THF is a good starting point; DMF or DMSO can be used for less reactive halides. |

| Leaving Group | I > Br > Cl | Better leaving groups increase the reaction rate. | Ethyl iodide will react faster than ethyl bromide. |

| Temperature | Room Temp to Reflux | Higher temperatures can promote the competing E2 elimination, but are sometimes necessary for less reactive substrates. | Start at room temperature and gently heat if the reaction is sluggish. |

Troubleshooting Common Issues:

-

Low Yield:

-

Incomplete alkoxide formation: Ensure the alcohol is anhydrous and the base is fresh. Allow sufficient time for the deprotonation to complete.

-

Side reactions: The primary side reaction is the E2 elimination of the alkyl halide, which is more prevalent with secondary and tertiary halides. Using a primary ethyl halide minimizes this.

-

Reaction time: Ensure the reaction is allowed to proceed to completion by monitoring with TLC.

-

-

Presence of Unreacted 1-Hexanol:

-

This indicates incomplete reaction. Consider using a slight excess of the ethyl halide or increasing the reaction time and/or temperature.

-

Purification by fractional distillation is effective in separating this compound from the higher-boiling 1-hexanol.

-

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Figure 2. Experimental workflow for the synthesis of this compound.

This guide provides a robust framework for the successful synthesis and characterization of this compound. By carefully controlling the reaction conditions and following the outlined procedures, researchers can achieve high yields of the desired ether.

References

An In-depth Technical Guide to the Alkoxylation Process for 1-Ethoxyhexane Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the production of 1-ethoxyhexane, a valuable ether in various research and development applications. The focus is on the alkoxylation processes, with a detailed examination of the Williamson ether synthesis and acid-catalyzed alkoxylation of alkenes. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the underlying chemical principles to aid in laboratory synthesis and process understanding.

Core Synthetic Strategies

The synthesis of this compound can be effectively achieved through two principal alkoxylation methods: the Williamson ether synthesis and the acid-catalyzed alkoxylation of 1-hexene. The choice of method depends on the desired purity, yield, and the potential for isomeric byproducts.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[1] It proceeds via a bimolecular nucleophilic substitution (SN2) reaction between an alkoxide ion and a primary alkyl halide.[1][2] For the synthesis of this compound, this involves the reaction of sodium hexoxide with an ethyl halide or, more favorably, sodium ethoxide with a 1-hexyl halide to avoid competing elimination reactions.[3]

Acid-Catalyzed Alkoxylation of 1-Hexene

This method involves the reaction of an alkene, in this case, 1-hexene, with an alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[4] The reaction proceeds through a carbocation intermediate and generally follows Markovnikov's rule, where the alkoxy group adds to the more substituted carbon of the double bond.[5][6] This regioselectivity means that the primary product of the acid-catalyzed reaction of 1-hexene with ethanol is 2-ethoxyhexane, with the potential for rearrangement to form 3-ethoxyhexane.[7] The formation of the desired this compound is not favored due to the instability of the primary carbocation that would need to form.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the primary synthesis route for this compound.

| Synthesis Method | Reactants | Catalyst/Base | Reaction Conditions | Yield | Boiling Point of Product | Reference |

| Williamson Ether Synthesis | n-Hexyl alcohol, Sodium, Ethyl iodide (or ethyl bromide) | Sodium metal | Reflux for 5 hours | 80% | 142°C | [8] |

Experimental Protocols

Williamson Ether Synthesis of this compound

This protocol is adapted from established laboratory procedures for the preparation of this compound.[8]

Materials:

-

n-Hexyl alcohol (absolute)

-

Sodium metal

-

Ethyl iodide or Ethyl bromide

-

Three-necked flask

-

Stirrer

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus (including a 30-cm Vigreux column)

-

Refractometer

Procedure:

-

Preparation of Sodium Hexoxide: In a three-necked flask equipped with a stirrer and a reflux condenser, prepare an alkoxide solution from 0.25 gram-equivalent of metallic sodium and 1.2 moles of absolute n-hexyl alcohol.

-

Reaction: To the resulting sodium hexoxide solution, add 0.2 moles of ethyl iodide (or ethyl bromide).

-

Reflux: Heat the mixture under reflux with continuous stirring for 5 hours, ensuring the exclusion of moisture.

-

Initial Distillation: After the reflux period, distill the reaction product directly from the reaction flask with stirring until the boiling point of n-hexyl alcohol (156°C) is reached.

-

Fractional Distillation: The collected distillate, which contains this compound and unreacted n-hexyl alcohol, is then subjected to fractional distillation using a 30-cm Vigreux column.

-

Purification: Collect several fractions and determine the refractive index of each. Combine the fractions that consist essentially of this compound.

-

Final Purification: Redistill the combined fractions over 5% sodium metal until a constant refractive index is achieved. The expected refractive index (n²⁰/D) for this compound is 1.4008.[8]

Visualizing the Chemistry

To better understand the underlying processes, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Caption: Williamson Ether Synthesis Pathway for this compound.

Caption: Acid-Catalyzed Alkoxylation of 1-Hexene.

Caption: General Experimental Workflow for Williamson Synthesis.

References

- 1. Ethoxylation - Wikipedia [en.wikipedia.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acid Catalyzed Addition of an Alcohol - Chad's Prep® [chadsprep.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

A Technical Guide to the Physical Properties of 1-Ethoxyhexane

This technical guide provides an in-depth overview of the key physical properties of 1-ethoxyhexane, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document outlines the experimentally determined values for these properties, details the methodologies for their measurement, and presents logical workflows for these experimental procedures.

Physical Properties of this compound

This compound, an ether, possesses distinct physical characteristics that are crucial for its handling, application, and purification. The boiling point is a critical parameter for distillation and reaction temperature control, while density is essential for mass-volume conversions and formulation development.

Quantitative Data Summary

The boiling point and density of this compound have been reported in various chemical databases. A summary of these values is presented below for easy comparison.

| Physical Property | Reported Value |

| Boiling Point | 135.5 °C at 760 mmHg[1][2][3] |

| 142 °C[4] | |

| 140.96 °C (estimate)[5] | |

| Density | 0.772 g/mL[4] |

| 0.78 g/cm³[1][3] | |

| 0.7722[5] |

Note: The slight variations in reported values can be attributed to differences in experimental conditions and purity of the sample.

Experimental Protocols

The determination of the boiling point and density of a liquid compound such as this compound requires precise and standardized experimental procedures. Below are detailed methodologies for these key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For ethers like this compound, it is crucial to use methods that minimize the risk of peroxide formation, which can be explosive, especially upon heating.[6] It is recommended to test for peroxides before any distillation or heating.[6]

1. Micro Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil, and a heat source.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube filled with heating oil, ensuring the sample is immersed in the oil.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn into the capillary tube.[7][8]

-

2. Boiling Point Determination by Distillation

This method is suitable when a larger quantity of the liquid is available and purification is also desired.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The distillation apparatus is assembled.

-

At least 5 mL of this compound and a few boiling chips are added to the distillation flask.[7]

-

The liquid is heated to a steady boil.

-

The vapor will rise and condense in the condenser, and the distillate will be collected in the receiving flask.

-

The temperature is recorded when it stabilizes. This constant temperature is the boiling point of the liquid.[9]

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume.[10][11]

1. Using a Graduated Cylinder and a Balance

This is a straightforward method for determining the density of a liquid.

-

Apparatus: Graduated cylinder, electronic balance.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.[12]

-

A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[12]

-

The combined mass of the graduated cylinder and the liquid is measured.[12]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.[10][11][13]

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.[10]

-

Visualizations

The following diagrams illustrate the experimental workflows for determining the boiling point and density of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 5756-43-4 | this compound [chemindex.com]

- 3. chemnet.com [chemnet.com]

- 4. This compound [stenutz.eu]

- 5. This compound CAS#: 5756-43-4 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. youtube.com [youtube.com]

- 10. uoanbar.edu.iq [uoanbar.edu.iq]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. homesciencetools.com [homesciencetools.com]

A Technical Guide to the Solubility of 1-Ethoxyhexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-ethoxyhexane, a key solvent and intermediate in various chemical and pharmaceutical applications. Understanding its behavior in different organic solvents is crucial for process optimization, formulation development, and reaction chemistry.

Core Concepts: Molecular Structure and Polarity

This compound (C₈H₁₈O) is an alkyl ether consisting of a six-carbon hexyl chain bonded to an ethoxy group via an oxygen atom.[1] This structure, with its long, non-polar hydrocarbon tail and a single, weakly polar ether linkage, dictates its solubility profile.[1] The general principle of "like dissolves like" is paramount in predicting its behavior. Solvents with similar polarity to this compound are more likely to be miscible. The predominantly hydrocarbon nature of the molecule results in excellent solubility in non-polar and moderately polar organic solvents, while its inability to form significant hydrogen bonds leads to limited solubility in highly polar solvents such as water.[1]

Solubility Data

While precise quantitative solubility data for this compound across a wide range of solvents is not extensively published, its miscibility can be reliably predicted based on its structure and the known behavior of similar long-chain ethers. Ethers are known to be appreciably soluble in common organic solvents like alcohols, benzene, and acetone.[2] The following table summarizes the expected solubility of this compound at standard temperature and pressure.

| Solvent | Chemical Formula | Polarity | Expected Solubility | Rationale |

| Hexane | C₆H₁₄ | Non-Polar | Miscible | Both are non-polar hydrocarbons, leading to favorable dispersion forces.[3][4] |

| Toluene | C₇H₈ | Non-Polar | Miscible | Both are predominantly non-polar, facilitating mixing.[5] |

| Acetone | C₃H₆O | Polar Aprotic | Miscible | This compound's modest polarity allows for miscibility with moderately polar solvents.[1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible | The alkyl chain of ethanol interacts favorably with the hexyl chain of the ether. |

| Methanol | CH₃OH | Polar Protic | Miscible | While more polar than ethanol, it is still expected to be miscible. |

Note: "Miscible" implies that the substances will mix in all proportions to form a single, homogeneous phase.

Experimental Protocol for Determining Miscibility

To empirically verify the solubility of this compound in a given organic solvent, a straightforward visual miscibility test can be performed. For more precise or complex systems, analytical methods may be employed.

Objective

To determine if this compound is miscible, partially miscible, or immiscible in a selected organic solvent at room temperature.

Materials

-

This compound (high purity)

-

Test solvent (e.g., Hexane, Toluene, Acetone, Ethanol)

-

2 x 10 mL graduated glass test tubes with stoppers

-

Pipettes or graduated cylinders for volume measurement

-

Vortex mixer (optional)

-

Safety goggles and appropriate gloves

Methodology: Visual Titration Method

-

Preparation : Ensure all glassware is clean and dry to prevent contamination. Perform the experiment in a well-ventilated fume hood.

-

Initial Addition : To the first test tube, add 5 mL of the selected organic solvent. To the second test tube, add 5 mL of this compound.

-

Titration (Solvent into Ether) : Slowly add the organic solvent to the test tube containing this compound in 1 mL increments. After each addition, stopper the test tube and invert it several times (or use a vortex mixer for 10-15 seconds) to ensure thorough mixing.

-

Observation : After mixing, allow the solution to stand for at least one minute. Observe the mixture against a well-lit background.

-

Miscible : The mixture remains a single, clear, homogeneous phase.

-

Immiscible : The mixture is cloudy or separates into two distinct layers.

-

Partially Miscible : The mixture initially forms a single phase but becomes cloudy or separates upon the addition of more solvent.

-

-

Titration (Ether into Solvent) : Repeat steps 3 and 4, but this time add this compound to the test tube containing the organic solvent. This reciprocal addition is important to identify any potential miscibility gaps.

-

Data Recording : Record the volumes at which any phase separation or cloudiness occurs. If the mixture remains clear up to a 1:1 ratio and beyond in both directions, the liquids are considered miscible.

Advanced Analytical Methods

For a more rigorous and quantitative determination, especially for partially soluble systems, methods such as gas chromatography (GC), spectroscopy, or calorimetry can be utilized to analyze the composition of each phase after equilibration.

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process and experimental workflow for assessing the solubility of this compound.

Caption: Workflow for Determining the Solubility of this compound.

References

Critical Micelle Concentration of 1-Ethoxyhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Ethoxyhexane and its Surfactant Properties

This compound is a non-ionic surfactant with an amphiphilic molecular structure, consisting of a hydrophobic hexyl (C6) alkyl chain and a small hydrophilic ethoxy (E2) head group. This structure imparts surface-active properties, allowing it to reduce surface tension at interfaces and form micelles in solution above a certain concentration, known as the critical micelle concentration (CMC).[1] The CMC is a fundamental parameter that dictates the concentration at which the surfactant self-assembles into organized structures, a process crucial for various applications such as solubilization of poorly soluble drugs, emulsion stabilization, and in the formulation of drug delivery systems.

Quantitative Data: Estimating the CMC of this compound

Due to the absence of direct experimental data for this compound, this section provides CMC values for structurally related non-ionic surfactants, specifically alkyl ethoxylates (C_nE_m), to facilitate an estimation of the CMC of this compound (C6E2). The CMC of non-ionic surfactants is influenced by the length of the hydrophobic alkyl chain and the size of the hydrophilic ethoxylate headgroup.[2] Generally, for a fixed headgroup size, the CMC decreases as the alkyl chain length increases.[2] Conversely, for a fixed alkyl chain length, the CMC can be influenced by the number of ethoxylate units.

Below is a table summarizing the CMC values of some relevant non-ionic surfactants. This data can be used to infer the expected CMC range for this compound. Given its C6 alkyl chain, the CMC of this compound is expected to be significantly higher than that of surfactants with longer alkyl chains like C12E6.

| Surfactant Name | Chemical Formula | Alkyl Chain Length (n) | Ethoxylate Units (m) | CMC (mM) | Temperature (°C) |

| Hexaethylene glycol monododecyl ether | C12H25(OCH2CH2)6OH | 12 | 6 | 0.07 - 0.08 | 25 |

| This compound (Estimated) | C6H13OCH2CH3 | 6 | 2 | Higher than C12E6 | N/A |

Note: The CMC of this compound is expected to be in the millimolar range, significantly higher than the micromolar CMC of C12E6, due to its much shorter hydrophobic tail.

Experimental Protocols for CMC Determination

For researchers aiming to experimentally determine the CMC of this compound or similar non-ionic surfactants, the following detailed protocols for surface tension measurement and fluorescence spectroscopy are provided.

Surface Tension Measurement

This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.[3]

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the interface.[1] The CMC is identified as the concentration at which a sharp break in the surface tension versus logarithm of concentration plot occurs.[3]

Apparatus:

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in high-purity water. A series of solutions with decreasing concentrations should be prepared by serial dilution from the stock solution. The concentration range should span the expected CMC.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measurement:

-

Measure the surface tension of the pure solvent (water).

-

Measure the surface tension of each prepared this compound solution, starting from the lowest concentration.

-

Ensure temperature equilibrium is reached for each measurement by using a temperature-controlled water bath.

-

Thoroughly clean the ring or plate between measurements.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The plot will typically show two linear regions. The intersection of the two lines corresponds to the CMC.[3]

-

Experimental workflow for CMC determination by surface tension.

Fluorescence Spectroscopy

This method utilizes a fluorescent probe that exhibits different fluorescence properties in polar (bulk water) and non-polar (micellar core) environments.[4]

Principle: A hydrophobic fluorescent probe, such as pyrene, has a low fluorescence intensity in a polar aqueous environment. When micelles form, the probe partitions into the hydrophobic core of the micelles, leading to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum. The CMC is determined by plotting the change in the fluorescence property against the surfactant concentration.[4]

Apparatus:

-

Fluorometer

-

Quartz cuvettes

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Reagents:

-

This compound

-

High-purity water

-

Fluorescent probe (e.g., pyrene) stock solution in a suitable solvent (e.g., acetone)

Procedure:

-

Solution Preparation: Prepare a series of this compound solutions of varying concentrations in high-purity water.

-

Probe Addition: Add a small, constant aliquot of the pyrene stock solution to each this compound solution. The final concentration of pyrene should be very low (micromolar range) to avoid self-quenching.

-

Equilibration: Allow the solutions to equilibrate for a specific period to ensure the probe has partitioned into any micelles present.

-

Fluorescence Measurement:

-

Set the excitation wavelength appropriate for the probe (e.g., ~335 nm for pyrene).

-

Record the emission spectrum for each solution. For pyrene, the ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm) is often used as it is sensitive to the polarity of the microenvironment.

-

-

Data Analysis:

-

Plot the fluorescence intensity ratio (I1/I3 for pyrene) as a function of the this compound concentration.

-

A sigmoidal curve is typically obtained. The inflection point of this curve, often determined from the first derivative, corresponds to the CMC.[5]

-

Workflow for CMC determination by fluorescence spectroscopy.

Factors Influencing the CMC of this compound

The CMC of this compound is not a fixed value and can be influenced by several factors:

-

Temperature: For many non-ionic surfactants, the CMC decreases with increasing temperature up to the cloud point. This is because dehydration of the ethoxylate groups at higher temperatures decreases their hydrophilicity, favoring micellization.

-

Presence of Additives:

-

Electrolytes: The addition of salts generally has a smaller effect on the CMC of non-ionic surfactants compared to ionic ones. However, high salt concentrations can cause a "salting-out" effect, which can lower the CMC.

-

Organic Molecules: The presence of other organic molecules can affect the CMC. For instance, alcohols can act as co-surfactants and alter the CMC.

-

-

Purity of the Surfactant: Impurities, especially more hydrophobic ones, can significantly lower the apparent CMC, particularly when measured by surface tension.[6]

Factors influencing the CMC of this compound.

Conclusion

While a definitive experimental value for the critical micelle concentration of this compound is not currently available in the public domain, its properties as a non-ionic surfactant with a short hydrophobic tail suggest a relatively high CMC. For researchers and drug development professionals, the experimental determination of this value is crucial for its effective application. The detailed protocols for surface tension measurement and fluorescence spectroscopy provided in this guide offer robust methods for this purpose. Understanding the factors that influence the CMC will further enable the precise control and optimization of formulations containing this compound. This guide serves as a foundational resource for the characterization and application of this and other short-chain alkyl ether surfactants.

References

Navigating the Amphiphilic World: A Technical Guide to the Hydrophilic-Lipophilic Balance of 1-Ethoxyhexane

For Immediate Release

This technical guide provides a comprehensive analysis of the Hydrophilic-Lipophilic Balance (HLB) of 1-ethoxyhexane, a non-ionic surfactant of interest to researchers, scientists, and professionals in drug development. This document outlines the calculated HLB value, presents detailed experimental protocols for its determination, and discusses its potential applications in pharmaceutical formulations.

Introduction to this compound and the HLB Concept

This compound (ethyl hexyl ether) is an organic compound with the molecular formula C₈H₁₈O. Structurally, it is an ether with a hexyl group and an ethyl group attached to an oxygen atom. Its amphiphilic nature, possessing both a hydrophilic ether group and lipophilic alkyl chains, allows it to function as a non-ionic surfactant. In drug development, the efficacy of such surfactants in formulations like emulsions, suspensions, and as solubilizing agents is critically dependent on their Hydrophilic-Lipophilic Balance (HLB).

The HLB value is a semi-empirical scale that quantifies the degree of hydrophilicity or lipophilicity of a surfactant. Ranging from 0 to 20, a lower HLB value indicates a more lipophilic (oil-soluble) character, while a higher value signifies a more hydrophilic (water-soluble) nature. The correct HLB is crucial for the stability and bioavailability of many pharmaceutical formulations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior as a surfactant.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| Density | 0.78 g/cm³ | [1] |

| Boiling Point | 135.5 °C at 760 mmHg | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents. | [1] |

| Classification | Non-ionic surfactant | [1] |

Calculation of the HLB Value of this compound

For non-ionic surfactants where the hydrophilic portion is not solely polyoxyethylene, the Davies method provides a robust approach for calculating the HLB value based on group number contributions.

The formula for the Davies method is as follows:

HLB = 7 + Σ(hydrophilic group numbers) - n × 0.475

Where:

-

n is the number of methylene (–CH₂–) and methyl (–CH₃) groups in the molecule.

For this compound (CH₃CH₂OCH₂CH₂CH₂CH₂CH₂CH₃), the constituent groups are:

-

Hydrophilic group: Ether linkage (–O–)

-

Lipophilic groups: 8 alkyl groups (–CH₂– and –CH₃)

The established group numbers are:

-

Ether group (–O–): 1.3

-

–CH₂– or –CH₃ group: 0.475

Calculation Steps:

-

Sum of hydrophilic group numbers: 1.3

-

Number of lipophilic groups (n): 8

-

Calculation: HLB = 7 + 1.3 - (8 × 0.475) HLB = 8.3 - 3.8 HLB = 4.5

The calculated HLB value of 4.5 for this compound suggests that it is a lipophilic surfactant, likely suitable as a water-in-oil (W/O) emulsifier.

Figure 1. Logical workflow for calculating the HLB value of this compound using the Davies method.

Experimental Determination of Required HLB (rHLB)

While the calculated HLB provides a theoretical value, the optimal HLB for a specific application, known as the required HLB (rHLB), is best determined experimentally. The emulsion stability test is a common method for this purpose.

Principle

This method involves preparing a series of emulsions of the oil phase of interest (in this case, a model oil to be emulsified by this compound) with a range of emulsifier blends having known HLB values. The stability of these emulsions is then observed, and the HLB of the blend that produces the most stable emulsion is considered the rHLB of the oil phase.

Materials and Equipment

-

Oil phase to be tested

-

This compound (as the surfactant to be characterized)

-

A hydrophilic surfactant with a known HLB value (e.g., Polysorbate 80, HLB = 15.0)

-

A lipophilic surfactant with a known HLB value (e.g., Sorbitan Oleate, HLB = 4.3)

-

Distilled water

-

Graduated cylinders or test tubes

-

Homogenizer or high-shear mixer

-

Beakers and stirring rods

Experimental Protocol

-

Preparation of Emulsifier Blends:

-

Prepare a series of emulsifier blends by mixing the hydrophilic and lipophilic surfactants in varying ratios to achieve a range of HLB values (e.g., from 3 to 10). The HLB of the blend is calculated as follows: HLB_blend = (w_A × HLB_A) + (w_B × HLB_B) Where:

-

w_A and w_B are the weight fractions of surfactant A and B.

-

HLB_A and HLB_B are the HLB values of surfactant A and B.

-

-

-

Emulsion Preparation:

-

For each emulsifier blend, prepare an emulsion. A typical formulation would be 5% emulsifier blend, 45% oil phase, and 50% distilled water.

-

Heat the oil phase and the emulsifier blend to 70-75°C in one beaker.

-

Heat the water phase to 70-75°C in a separate beaker.

-

Slowly add the water phase to the oil phase while mixing with a homogenizer.

-

Continue homogenization for a set period (e.g., 5-10 minutes) to ensure uniform droplet size.

-

Allow the emulsions to cool to room temperature.

-

-

Stability Assessment:

-

Transfer each emulsion to a separate graduated cylinder or test tube and label it with the corresponding HLB value.

-

Observe the emulsions for signs of instability, such as creaming, coalescence, or phase separation, at regular intervals (e.g., 1 hour, 24 hours, 48 hours).

-

The emulsion that exhibits the highest stability (i.e., the least amount of separation) over time corresponds to the optimal HLB for that oil phase.

-

Figure 2. Experimental workflow for determining the required HLB using the emulsion stability test.

Applications in Drug Development

The calculated HLB of 4.5 for this compound indicates its potential utility in several areas of drug development:

-

Water-in-Oil (W/O) Emulsions: Its lipophilic nature makes it a suitable primary emulsifier for stabilizing W/O emulsions. Such emulsions can be used for the topical delivery of hydrophilic drugs, protecting them from degradation and controlling their release.

-

Co-emulsifier: In oil-in-water (O/W) emulsions, this compound can act as a co-emulsifier in conjunction with a high-HLB surfactant. This can improve the overall stability and texture of the formulation.

-

Solubilizing Agent: For poorly water-soluble drugs, this compound can be a component of the oil phase in self-emulsifying drug delivery systems (SEDDS) or as a co-solvent in lipid-based formulations to enhance drug solubility and bioavailability.

Conclusion

This technical guide has provided a detailed overview of the Hydrophilic-Lipophilic Balance of this compound. With a calculated HLB value of 4.5, it is classified as a lipophilic, non-ionic surfactant. This characteristic, combined with its other physicochemical properties, suggests its potential as a valuable excipient in the formulation of various drug delivery systems, particularly for water-in-oil emulsions. The provided experimental protocol for determining the required HLB offers a practical framework for optimizing its use in specific pharmaceutical applications. Further research into its performance in various formulations will be beneficial for fully elucidating its role in modern drug development.

References

A Technical Guide to Commercial Sources and Purity of 1-Ethoxyhexane for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity levels, and analytical methodologies for 1-ethoxyhexane (CAS: 5756-43-4), a key reagent and solvent in various research and development applications. This guide is intended to assist researchers in selecting the appropriate grade of this compound for their specific needs and to provide detailed protocols for purity verification.

Commercial Availability and Purity Grades

This compound is available from a range of chemical suppliers in various purity grades, typically suitable for research and development purposes. The most common purities offered are ≥95% and ≥98%. It is crucial for researchers to carefully consider the required purity for their application, as trace impurities can significantly impact experimental outcomes, particularly in sensitive analytical methods and drug development processes.

Below is a summary of representative commercial suppliers and their offered purities for this compound. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles.

| Supplier | Stated Purity | CAS Number |

| Smolecule | In Stock (Purity not specified) | 5756-43-4[1] |

| Apollo Scientific | ≥95% | 5756-43-4[2] |

| Chemsrc | 98.0% | 5756-43-4[3] |

| ChemicalBook | (Various suppliers listed) | 5756-43-4[4][5] |

| LookChem | 95.00% to 99% | 5756-43-4[6] |

Potential Impurities in Commercial this compound

The most common industrial synthesis of this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In the case of this compound, this typically involves the reaction of sodium ethoxide with 1-bromohexane or sodium hexoxide with bromoethane.

Based on this synthesis route, the following are potential impurities that may be present in commercial this compound:

-

Unreacted Starting Materials:

-

By-products:

-

Elimination Products: The Williamson ether synthesis can have a competing elimination reaction (E2), especially if secondary or tertiary alkyl halides are present as impurities in the starting materials. This can lead to the formation of hexenes.

-

Side-reaction Products: Other ethers may form if there are other alcohol or alkyl halide impurities present in the reaction mixture.

-

Analytical Methods for Purity Determination

Accurate determination of the purity of this compound is essential. The two most common and effective analytical techniques for this purpose are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC) for Purity Analysis

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying volatile impurities.

Objective: To determine the purity of a this compound sample and identify potential volatile impurities using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for the analysis of ethers (e.g., a mid-polarity column like a polyethylene glycol (WAX) or a low-polarity column like a 5% phenyl-methylpolysiloxane).

-

Autosampler or manual syringe for injection.

-

Data acquisition and processing software.

Reagents and Materials:

-

This compound sample.

-

High-purity solvent for dilution (e.g., dichloromethane or hexane, GC grade).

-

Carrier gas (Helium or Hydrogen, high purity).

-

Gases for FID (Hydrogen and compressed air, high purity).

Procedure:

-

Sample Preparation:

-

Prepare a 1% (v/v) solution of the this compound sample in the chosen high-purity solvent.

-

Vortex the solution to ensure homogeneity.

-

Transfer the solution to a GC vial.

-

-

GC Instrument Setup (Example Conditions):

-

Inlet:

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1 (can be adjusted based on sample concentration and detector sensitivity)

-

Injection Volume: 1 µL

-

-

Column:

-

Example: Agilent HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or similar.

-

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/minute.

-

Hold: Hold at 200 °C for 5 minutes.

-

-

Detector (FID):

-

Temperature: 280 °C

-

Hydrogen Flow: 30 mL/min

-

Air Flow: 300 mL/min

-

Makeup Gas (Helium or Nitrogen) Flow: 25 mL/min

-

-

Carrier Gas (Helium):

-

Constant flow rate of 1.5 mL/min.

-

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

The purity of this compound is calculated as the area of the main peak divided by the total area of all peaks (excluding the solvent peak), expressed as a percentage.

-

Identify potential impurities by comparing their retention times to those of known standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment

¹H NMR spectroscopy is an excellent method for confirming the identity of this compound and for quantifying its purity against a certified internal standard (qNMR).[15][16][17][18][19]

Objective: To confirm the structure of this compound and determine its purity by ¹H NMR.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Reagents and Materials:

-

This compound sample.

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃) with a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a certified quantitative standard like maleic acid).

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.7 mL of the deuterated solvent containing the internal standard.

-

Ensure the sample is fully dissolved.

-

Transfer the solution to an NMR tube.

-

-

NMR Spectrometer Setup (Example for 400 MHz):

-

Acquire a ¹H NMR spectrum.

-

Typical parameters include:

-

Number of scans: 16-32 (adjust for desired signal-to-noise ratio).

-

Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

-

Acquisition time: ~4 seconds.

-

Pulse width: Calibrated 90° pulse.

-

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals corresponding to this compound and the internal standard.

-

Expected ¹H NMR signals for this compound (in CDCl₃):

-

~3.39 ppm (triplet, 2H, -O-CH₂-CH₂-)

-

~1.55 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)

-

~1.32 ppm (sextet, 2H, -CH₂-CH₂-CH₃)

-

~1.18 ppm (triplet, 3H, -O-CH₂-CH₃)

-

~0.89 ppm (triplet, 3H, -CH₂-CH₃)

-

-

Calculate the purity based on the relative integrals of the analyte and the known concentration of the internal standard.

-

Purification of this compound

For applications requiring higher purity than commercially available, fractional distillation is an effective method for removing impurities with different boiling points.[20][21][22][23]

Experimental Protocol: Fractional Distillation of this compound

Objective: To purify this compound by removing lower and higher boiling point impurities.

Apparatus:

-

Round-bottom flask.

-

Fractionating column (e.g., Vigreux or packed column).

-

Distillation head with a thermometer.

-

Condenser.

-

Receiving flasks.

-

Heating mantle with a stirrer.

-

Boiling chips.

Procedure:

-

Setup:

-

Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

-

Place the this compound to be purified into the round-bottom flask along with a few boiling chips.

-

The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

-

Distillation:

-

Begin heating the flask gently.

-

Observe the temperature and collect the different fractions in separate receiving flasks.

-

Fraction 1 (Foreshot): Collect the initial distillate that comes over at a lower temperature. This will contain lower-boiling impurities like residual bromoethane (BP: 38 °C) and ethanol (BP: 78 °C).[13][14]

-

Fraction 2 (Main Fraction): Once the temperature stabilizes at the boiling point of this compound (approximately 135.5 °C), collect the main fraction in a clean, dry receiving flask.[6]

-

Fraction 3 (Aftershot): As the distillation proceeds, if the temperature begins to rise significantly above the boiling point of this compound, it indicates the presence of higher-boiling impurities. Stop the distillation before the flask goes to dryness. The residue will contain higher-boiling impurities such as 1-hexanol (BP: 157 °C) and 1-bromohexane (BP: 154-158 °C).[7][8][9][10][11][12][24][25][26]

-

-

-

Analysis:

-

Analyze the purity of the collected main fraction using the GC or NMR methods described above to confirm the success of the purification.

-

Visualization of Workflows

Supplier Selection and Qualification Workflow

Caption: Workflow for selecting and qualifying a commercial supplier of this compound.

In-House Purity Verification Workflow

References

- 1. Buy this compound | 5756-43-4 [smolecule.com]

- 2. 5756-43-4 Cas No. | 1-Ethoxy-hexane | Apollo [store.apolloscientific.co.uk]

- 3. This compound | CAS#:5756-43-4 | Chemsrc [chemsrc.com]

- 4. This compound CAS#: 5756-43-4 [m.chemicalbook.com]

- 5. This compound | 5756-43-4 [chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Hexanol - Wikipedia [en.wikipedia.org]

- 9. 1-HEXANOL - Ataman Kimya [atamanchemicals.com]

- 10. 1-Bromohexane - Wikipedia [en.wikipedia.org]

- 11. 111-25-1 CAS MSDS (1-Bromohexane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. 1-Bromohexane | 111-25-1 [chemicalbook.com]

- 13. Bromoethane - Wikipedia [en.wikipedia.org]

- 14. Bromoethane | 74-96-4 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. quora.com [quora.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. vernier.com [vernier.com]

- 21. Purification [chem.rochester.edu]

- 22. Fractional distillation - Wikipedia [en.wikipedia.org]

- 23. community.wvu.edu [community.wvu.edu]

- 24. ICSC 1084 - 1-HEXANOL [inchem.org]

- 25. atamankimya.com [atamankimya.com]

- 26. 1-BROMOHEXANE – Palchem [palchem.com]

Technical Guide: 1-Ethoxyhexane (CAS: 5756-43-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethoxyhexane (CAS: 5756-43-4), a versatile alkyl ether. This document consolidates key physical and chemical properties, spectroscopic data, synthesis protocols, and safety information to support its application in research and development.

Chemical Identity and Properties

This compound is an organic compound with the chemical formula C₈H₁₈O. It is also known as ethyl hexyl ether.[1][2][3] This compound consists of an ethyl group and a hexyl group linked by an ether bond.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O | [1][2][3][4][5] |

| Molecular Weight | 130.23 g/mol | [1][2][4][5] |

| CAS Registry Number | 5756-43-4 | [1][2][4][5] |

| Alternate CAS Number | 70879-83-3 | [1] |

| Density | 0.772 - 0.78 g/cm³ | [1][4][6] |

| Boiling Point | 135.5 - 142 °C | [1][4] |

| Melting Point | -94 °C (estimate) | [4][5] |

| Flash Point | 31.2 °C | [4][5] |

| Refractive Index | 1.4008 - 1.404 | [4][6][7] |

| Vapor Pressure | 9.52 mmHg at 25°C | [5][8] |

| Solubility | Limited solubility in water; soluble in organic solvents. | [1] |

| LogP | 2.60320 | [4][5] |

| SMILES | CCCCCCOCC | [1] |

| InChI Key | ZXHQLEQLZPJIFG-UHFFFAOYSA-N | [1][2][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound provides valuable information about its fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 130, though its intensity is very low.[1] The base peak is typically found at m/z 73.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectra are not provided in the search results, the expected ¹H NMR spectrum of this compound would show characteristic signals for the ethoxy and hexyl groups. The methylene protons of the ethoxy group adjacent to the oxygen atom are expected to appear downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong C-O stretching vibration, which is typical for ethers and appears in the region of 1050-1150 cm⁻¹.[1]

Synthesis Protocols

This compound can be synthesized through various methods, primarily based on the Williamson ether synthesis.

Synthesis from n-Hexyl Alcohol and Ethyl Iodide

This method involves the reaction of sodium hexoxide with ethyl iodide.

Experimental Protocol:

-

Preparation of Sodium Hexoxide: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 249.5 mL (204 g) of dry n-hexyl alcohol.[10] Gradually add 5.75 g of clean sodium in small pieces.[10] The mixture is heated under reflux until all the sodium has reacted, which takes approximately 2 hours.[10]

-

Reaction with Ethyl Iodide: To the resulting sodium hexoxide solution, add 20 mL (39 g) of ethyl iodide dropwise from the dropping funnel.[10] A precipitate of sodium iodide will form.[10]

-

Reflux: Gently reflux the mixture for 2 hours.[10]

-

Distillation and Purification: Rearrange the apparatus for distillation and collect the crude ether at 143-148 °C.[10] For further purification, the distillate can be refluxed with an excess of sodium to remove any unreacted n-hexyl alcohol, followed by a final distillation to yield pure this compound boiling at 140-143 °C.[10]

Synthesis from Sodium, n-Hexyl Alcohol, and Ethyl Iodide (Alternative)

This protocol provides an alternative approach with specified molar ratios.

Experimental Protocol:

-

Alkoxide Formation: Prepare an alkoxide solution from 0.25 gram-equivalent of metallic sodium and 1.2 moles of absolute n-hexyl alcohol in a three-necked flask fitted with a stirrer and reflux condenser.[7]

-

Ether Formation: Add 0.2 moles of ethyl iodide (or ethyl bromide) to the alkoxide solution.[7]

-

Reflux: Heat the mixture under reflux with stirring for 5 hours, ensuring the exclusion of moisture.[7]

-

Work-up and Purification: Distill the reaction product directly with stirring until the boiling point of n-hexyl alcohol (156 °C) is reached.[7] The distillate, containing both the ether and unreacted alcohol, is then fractionally distilled using a 30-cm Vigreux column.[7] Collect fractions and monitor the refractive index to identify the pure ether fractions, which are then combined and redistilled over sodium.[7] This method reports a yield of 80%.[7]

Synthesis Workflow Diagram

References

- 1. Buy this compound | 5756-43-4 [smolecule.com]

- 2. Hexane, 1-ethoxy- [webbook.nist.gov]

- 3. This compound CAS#: 5756-43-4 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. chemnet.com [chemnet.com]

- 7. prepchem.com [prepchem.com]

- 8. 5756-43-4 | this compound [chemindex.com]

- 9. Hexane, 1-ethoxy- (CAS 5756-43-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. prepchem.com [prepchem.com]

Environmental Fate and Biodegradability of 1-Ethoxyhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradability of 1-ethoxyhexane. In the absence of extensive experimental data for this specific compound, this guide synthesizes information from established quantitative structure-activity relationship (QSAR) models and outlines the standardized experimental protocols that would be employed to determine its environmental persistence and behavior.

Executive Summary

This compound is a simple alkyl ether. Its environmental fate is governed by several key processes including biodegradation, volatilization, and sorption to soil and sediment. Predictive models suggest that this compound is not readily biodegradable but is likely to undergo ultimate aerobic biodegradation. It has a low potential for bioaccumulation in aquatic organisms. Its moderate volatility suggests that partitioning to the atmosphere is a significant environmental transport pathway. The information presented herein is largely based on predictive models from the U.S. Environmental Protection Agency's (EPA) EPI Suite™, a widely used tool for estimating the environmental fate of organic chemicals.

Predicted Physicochemical Properties and Environmental Fate Parameters

The following tables summarize the predicted physicochemical properties and environmental fate parameters for this compound, as estimated by the U.S. EPA's EPI Suite™.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Unit |

| Molecular Weight | 130.23 | g/mol |

| Boiling Point | 135.5 | °C |

| Melting Point | -94.0 | °C |

| Vapor Pressure | 9.52 | mmHg at 25°C |

| Water Solubility | 334.3 | mg/L at 25°C |

| Log Octanol-Water Partition Coefficient (Log Kow) | 2.8 | - |

Table 2: Predicted Environmental Fate Parameters of this compound

| Parameter | Predicted Value/Half-life | Endpoint |

| Biodegradation | ||

| Aerobic Biodegradation | Weeks | Half-life |

| Ready Biodegradability Prediction | No | - |

| Abiotic Degradation | ||

| Hydrolysis | Stable | - |

| Photolysis in Water | Slow | - |

| Atmospheric Oxidation | 1.25 | days (Half-life) |

| Environmental Distribution | ||

| Soil Adsorption Coefficient (Koc) | 125.9 | L/kg |

| Organic Carbon-Normalized Koc | 125.9 | - |

| Henry's Law Constant | 1.34E-03 | atm-m³/mole |

| Bioaccumulation | ||

| Bioconcentration Factor (BCF) | 35.5 | L/kg |

| Bioaccumulation Factor (BAF) | 18.2 | L/kg |

Environmental Fate and Transport

Based on the predicted parameters, the following outlines the expected environmental fate and transport of this compound:

-

Volatilization: With a moderate vapor pressure and Henry's Law constant, this compound is expected to volatilize from water and moist soil surfaces. The predicted atmospheric half-life of 1.25 days suggests that it will be degraded in the atmosphere through reactions with hydroxyl radicals.

-

Sorption: The predicted soil adsorption coefficient (Koc) of 125.9 L/kg indicates that this compound will have low to moderate sorption to soil and sediment. This suggests a potential for leaching into groundwater.

-

Hydrolysis: As a simple alkyl ether, this compound is not expected to undergo significant hydrolysis under environmental pH conditions (pH 4-9).[1][2][3][4][5][6]

-

Photolysis: Direct photolysis in water is not expected to be a significant degradation pathway as simple alkyl ethers do not absorb light in the environmentally relevant UV spectrum (>290 nm).[7][8][9][10][11]

Biodegradability and Proposed Metabolic Pathway

While not predicted to be readily biodegradable, this compound is expected to undergo ultimate aerobic biodegradation. The proposed metabolic pathway is based on the known degradation of structurally similar ethers, such as ethyl tert-butyl ether (ETBE).[12][13][14] The initial step is likely the oxidation of one of the alkyl chains, followed by cleavage of the ether bond.

A plausible aerobic biodegradation pathway for this compound is as follows:

-

Hydroxylation: A monooxygenase enzyme attacks the terminal carbon of either the ethyl or hexyl group, forming a primary alcohol.

-

Oxidation to Aldehyde: The alcohol is further oxidized to the corresponding aldehyde.

-

Oxidation to Carboxylic Acid: The aldehyde is then oxidized to a carboxylic acid.

-

Ether Cleavage: The ether linkage is cleaved, yielding hexanol and acetate, or ethanol and hexanoic acid, which are then further metabolized through standard cellular pathways.

Experimental Protocols

The following sections detail the standard methodologies for determining the key environmental fate parameters, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Hydrolysis: OECD Guideline 111

This guideline determines the rate of abiotic hydrolysis of chemicals as a function of pH.[1][2][3][4][5][6]

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature. The concentration of the test substance is measured over time to determine the rate of hydrolysis.

-

Procedure:

-

A preliminary test is conducted at 50°C for 5 days to quickly assess the hydrolytic stability.

-

If significant hydrolysis occurs, a more detailed study is performed at environmentally relevant temperatures (e.g., 25°C).

-

Aliquots of the test solutions are taken at various time intervals and analyzed for the concentration of the parent compound.

-

The hydrolysis rate constant and half-life are calculated assuming pseudo-first-order kinetics.

-

Ready Biodegradability: OECD Guideline 301